5,6,7,8-四氢-1,8-萘啶-2-丁胺

描述

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-butylamine and its homologs has been approached through various methods. One method involves the chemical modification of pyridine derivatives to produce methyl homologs of tetrahydro-1,6-naphthyridine, which is closely related to the compound of interest . Another innovative approach includes the cyclobutene ring-opening of bicyclo[4.2.0]octa-1,6-dienes, which provides access to CF3-substituted tetrahydro-1,7-naphthyridines, a process that could potentially be adapted for the synthesis of the 1,8-naphthyridine analogs . Additionally, a two-step synthesis of the 3-amino-5,6,7,8-tetrahydro[1,6]naphthyridine system has been described, which could be relevant for the synthesis of the 1,8-naphthyridine system .

Molecular Structure Analysis

The molecular structure of tetrahydro-1,8-naphthyridines can be elucidated using various spectroscopic techniques. Proton magnetic resonance spectroscopy has been employed to distinguish between isomers of decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines, which are structurally related to the compound . This technique, along with ionisation measurements and ultraviolet spectroscopy, has been used to establish the structures of tetrahydronaphthyridines .

Chemical Reactions Analysis

The reactivity of tetrahydro-1,6-naphthyridine scaffolds has been explored in the context of library synthesis, where urea, amide, and sulfonamide formations were utilized . This indicates that the tetrahydro-1,8-naphthyridin-2-butylamine could potentially undergo similar reactions, which would be useful for the development of a diverse range of compounds for biological screening.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-butylamine are not detailed in the provided papers, the properties of closely related compounds have been studied. For example, the reduction of naphthyridines to their tetrahydro derivatives has been achieved using sodium and ethanol or catalytic reduction with palladium on charcoal in ethanol . These methods indicate that the tetrahydro derivatives have distinct physical and chemical properties compared to their fully aromatic counterparts, which could include differences in solubility, stability, and reactivity.

科学研究应用

Synthesis and Structural Analogs

The chemistry of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-butylamine and its analogs is a focal point of research due to their potential as pharmacophores and scaffolds in medicinal chemistry. An improved synthesis route for 5,6,7,8-tetrahydro-1,7-naphthyridine, a closely related compound, showcases its utility as a conformationally-restricted analog of 2-(3-pyridyl)ethylamine, indicating its significance in the design of pharmacologically active molecules (Dow & Schneider, 2001). Furthermore, the use of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds in the synthesis of a library for antituberculosis activity underlines the versatility of this core structure in drug discovery (Zhou et al., 2008).

Pharmacological Applications

Compounds derived from 5,6,7,8-tetrahydro-1,8-naphthyridin-2-butylamine have been explored for their pharmacological properties. Potent and selective antagonists of the αvβ3 receptor, which are crucial for the prevention and treatment of osteoporosis, have been identified, showcasing the compound's relevance in therapeutic applications (Coleman et al., 2004).

Novel Heterocyclic Systems

Research into new heterocyclic systems based on 1-hydrazino-5,6,7,8-tetrahydro[2,7]naphthyridine has led to the development of substituted triazolonaphthyridines, further expanding the chemical diversity and potential applications of the 5,6,7,8-tetrahydro-1,8-naphthyridin framework in synthesizing biologically active molecules (Sirakanyan et al., 2013).

Methodological Advances

The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles through cobalt-catalyzed [2 + 2 + 2] cyclizations exemplifies methodological advances in constructing these core structures, enabling the efficient generation of a diverse compound library (Zhou et al., 2007).

安全和危害

The safety information for “5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine” indicates that it is corrosive . The hazard statements include H314 and H318 , which correspond to “Causes severe skin burns and eye damage” and “Causes serious eye damage”, respectively. The precautionary statements include P280, P305+P351+P338 , which advise wearing protective gloves/clothing and eye protection, and rinsing cautiously with water in case of contact with eyes.

属性

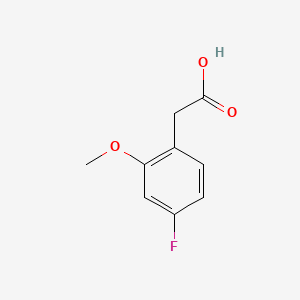

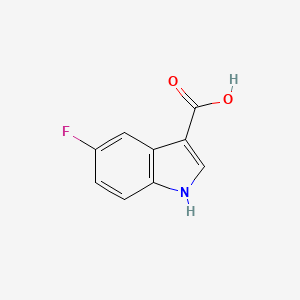

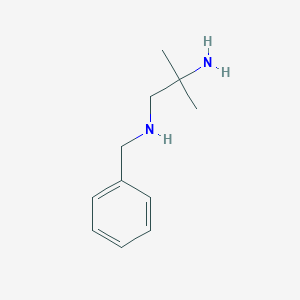

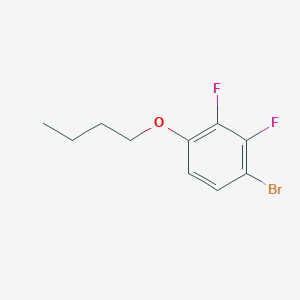

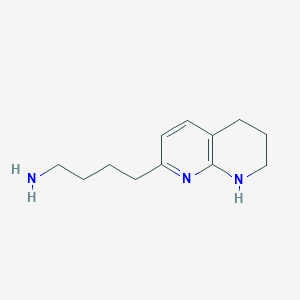

IUPAC Name |

4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c13-8-2-1-5-11-7-6-10-4-3-9-14-12(10)15-11/h6-7H,1-5,8-9,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRQJEGTZVFEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NC1)N=C(C=C2)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591747 | |

| Record name | 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine | |

CAS RN |

380394-88-7 | |

| Record name | 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。